(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate
Description
The compound “(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate” is a structurally complex molecule featuring a nitroaromatic group (2-nitrophenoxy), a carbamate linkage (N-cyclohexylcarbamate), and an imino group in the (E)-configuration. Its synthesis likely involves multi-step reactions, including nucleophilic substitution for the nitrophenoxy moiety and carbamate formation via cyclohexylamine and carbonyl intermediates, as inferred from analogous syntheses in the literature . The (E)-stereochemistry is critical for its spatial orientation, influencing intermolecular interactions and biological activity.
Properties
IUPAC Name |
[(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino] N-cyclohexylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-19(2,3)17(13-26-16-12-8-7-11-15(16)22(24)25)21-27-18(23)20-14-9-5-4-6-10-14/h7-8,11-12,14H,4-6,9-10,13H2,1-3H3,(H,20,23)/b21-17- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXCPDSAWCNDGO-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NOC(=O)NC1CCCCC1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=N\OC(=O)NC1CCCCC1)/COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate involves several steps, typically starting with the preparation of the nitrobenzene derivative. The synthetic route often includes:
Nitration: Introduction of the nitro group to the benzene ring.
Substitution: Replacement of hydrogen atoms with desired functional groups.
Cyclohexylamino Carbonylation: Introduction of the cyclohexylamino carbonyl group through a series of reactions involving amines and carbonyl compounds.
Oximination: Formation of the oxime group by reacting with hydroxylamine derivatives.
Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro group to an amine, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydroxylamine, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals, polymers, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, altering the activity of these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with nucleic acids.
Comparison with Similar Compounds
Structural Comparison
The compound shares core functional groups with several N-cyclohexylcarbamate derivatives but differs in substituents and stereochemistry. Key structural distinctions include:
Analysis :
- This could influence binding to enzymes or receptors .
- The (E)-configuration of the imino group may optimize hydrogen-bonding or π-π stacking interactions, unlike the Z-isomer, which could sterically hinder such interactions .
- Compared to N-cyclohexylacetoacetamide, the carbamate linkage in the target compound offers greater hydrolytic stability, which may extend its metabolic half-life .
Physicochemical Properties
| Property | Target Compound | URB597 | N-Cyclohexylacetoacetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~349.4 (calculated) | 352.4 | 183.3 |
| LogP (Predicted) | ~3.5 (highly lipophilic) | 3.8 | 1.2 |
| Solubility | Low (nitro group reduces aqueous solubility) | Moderate (polar carbamoyl group) | High (amide group enhances solubility) |
| Stability | Stable under dry conditions; nitro group may confer photolability | Hydrolytically stable | Prone to hydrolysis at amide linkage |
Analysis :
- The nitro group in the target compound significantly increases lipophilicity (LogP ~3.5), favoring membrane permeability but reducing aqueous solubility. This contrasts with URB597, where the biphenylcarbamoyl group balances lipophilicity and solubility .
- The carbamate linkage is more resistant to hydrolysis than the amide bond in N-cyclohexylacetoacetamide, suggesting better oral bioavailability .
Hypotheses for Target Compound :
- The (E)-configuration could enhance binding to enzymes via optimized geometry, similar to stereospecific interactions observed in other carbamates .
Biological Activity
(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate is a complex organic compound with the potential for significant biological activity. Its unique structural features, including a nitrophenoxy group and a cyclohexyl carbamate, suggest various mechanisms of action that may influence biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H25N3O5
- Molecular Weight : 399.44 g/mol
- CAS Number : 478043-12-8
- Structural Features : The compound includes a butan-2-ylidene moiety and a cyclohexyl carbamate, which contribute to its stability and reactivity in biological contexts.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits notable antimicrobial activity. Research suggests that the compound interacts with microbial membranes or enzymes, potentially leading to inhibition of growth or cell death.
Table 1: Summary of Antimicrobial Activity
| Organism Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Disruption of membrane integrity |
| Staphylococcus aureus | 16 µg/mL | Inhibition of cell wall synthesis |
| Candida albicans | 64 µg/mL | Alteration of cell membrane function |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The nitrophenoxy group enhances the compound's ability to penetrate microbial membranes, leading to cell lysis.
- Enzyme Inhibition : Interaction with specific enzymes involved in cell wall synthesis has been observed, suggesting a potential role in antibiotic development.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound may induce oxidative stress in microbial cells, further contributing to its antimicrobial effects.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Study on E. coli :
- A study demonstrated that treatment with the compound resulted in significant growth inhibition at concentrations as low as 32 µg/mL.
- The mechanism was linked to membrane disruption and increased permeability.
-
Research on S. aureus :
- Another study reported an MIC of 16 µg/mL against S. aureus, indicating strong efficacy.
- The researchers highlighted the importance of the nitrophenoxy group in enhancing antibacterial activity.
-
Fungal Inhibition :
- A recent investigation showed that the compound exhibited antifungal properties against Candida albicans with an MIC of 64 µg/mL.
- The study suggested that the compound alters fungal cell membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
